2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetamide
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Overview
Description
2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of benzopyrones that have been widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The compound’s structure features a brominated chromenone moiety linked to a phenoxyacetamide group, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetamide typically involves the following steps:
Bromination of Chromenone: The starting material, chromenone, is brominated using bromine in the presence of a suitable solvent such as acetic acid or chloroform to yield 6-bromo-2-oxo-2H-chromen-3-yl bromide.
Formation of Phenoxyacetamide: The brominated chromenone is then reacted with 4-hydroxyphenylacetic acid in the presence of a base such as potassium carbonate to form the phenoxyacetamide intermediate.
Coupling Reaction: The final step involves coupling the phenoxyacetamide intermediate with an appropriate amine, such as acetamide, under suitable reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Additionally, industrial processes may employ continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), triethylamine (TEA).
Major Products Formed
Oxidation: Oxidized derivatives of the chromenone moiety.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the bromine atom.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share the chromenone core structure and exhibit similar biological activities.
Phenoxyacetic acid derivatives: These compounds have the phenoxyacetamide moiety and are known for their antimicrobial and anti-inflammatory properties.
Uniqueness
2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetamide is unique due to the presence of the bromine atom in the chromenone moiety, which enhances its biological activity and provides distinct chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C17H12BrNO4 |
---|---|
Molecular Weight |
374.2 g/mol |
IUPAC Name |
2-[4-(6-bromo-2-oxochromen-3-yl)phenoxy]acetamide |
InChI |
InChI=1S/C17H12BrNO4/c18-12-3-6-15-11(7-12)8-14(17(21)23-15)10-1-4-13(5-2-10)22-9-16(19)20/h1-8H,9H2,(H2,19,20) |
InChI Key |
IRBPJYJWMBHAQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=CC(=C3)Br)OC2=O)OCC(=O)N |
Origin of Product |
United States |
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